2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid
Overview
Description
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid is a chemical compound that features a tetrazole ring, an acetamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a one-pot condensation reaction involving sodium azide, a substituted thiazolylamine or oxazolylamine, and triethyl orthoformate in the presence of tributylmethylammonium chloride as a catalyst in dimethyl sulfoxide (DMSO).
Attachment of the Acetamido Group: The acetamido group is introduced through an acylation reaction, where an appropriate acylating agent reacts with the tetrazole derivative.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring or the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction could produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its ability to form stable bonds with metals and other elements.
Biological Studies: It can be used in biological assays to study its effects on various cell lines and organisms, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring and acetamido group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. For example, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-triazol-1-yl)terephthalic acid
- Ethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness
2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid is unique due to the presence of both a tetrazole ring and an acetamido group attached to a benzoic acid moiety
Properties
IUPAC Name |
2-[[2-(tetrazol-1-yl)acetyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3/c16-9(5-15-6-11-13-14-15)12-8-4-2-1-3-7(8)10(17)18/h1-4,6H,5H2,(H,12,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJGXIYZXXFPCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CN2C=NN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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